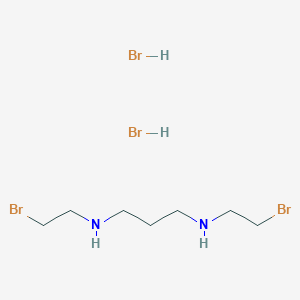

N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide

Description

Properties

Molecular Formula |

C7H18Br4N2 |

|---|---|

Molecular Weight |

449.85 g/mol |

IUPAC Name |

N,N'-bis(2-bromoethyl)propane-1,3-diamine;dihydrobromide |

InChI |

InChI=1S/C7H16Br2N2.2BrH/c8-2-6-10-4-1-5-11-7-3-9;;/h10-11H,1-7H2;2*1H |

InChI Key |

DQAYKNBJWCOAGW-UHFFFAOYSA-N |

Canonical SMILES |

C(CNCCBr)CNCCBr.Br.Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-(2-Bromoethyl)-1,3-propanediamine Dihydrobromide

The synthesis of N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide involves the reaction of 1,3-propanediamine with 2-bromoethanol in the presence of hydrobromic acid. This method yields high purity and yield through controlled reaction conditions.

Analysis of Preparation Methods

Reaction Conditions

Temperature and Time : Controlled temperature and reaction time are crucial for achieving high yields and purity. Typically, reactions involving alkylations are carried out at moderate temperatures (around 50°C to 100°C) for several hours.

Solvent Selection : The choice of solvent can significantly affect the reaction rate and yield. Common solvents for such reactions include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reagents and Catalysts

Alkylating Agents : 2-Bromoethanol or similar compounds are used as alkylating agents. The choice of alkylating agent can influence the reaction's efficiency and selectivity.

Acid Catalysts : Hydrobromic acid is commonly used to form the dihydrobromide salt. Other strong acids might also be effective.

Data Tables

Given the lack of specific data on N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide, we can only provide general information on related compounds. However, here is a table summarizing the properties of a similar compound:

| Property | N-(2-Bromoethyl)-1,3-propanediamine Dihydrobromide |

|---|---|

| Molecular Formula | C5H14Br3N2 |

| Molecular Weight | 329.90 g/mol |

| CAS Number | 23545-42-8 |

| Appearance | Off-white to yellowish crystalline powder |

| Odor | Characteristic amine-like |

| Density | 1.35±0.1 g/cm³ |

| Melting Point | 215-220°C (decomposes) |

| Solubility | Freely soluble in water (>100 mg/mL), slightly soluble in ethanol |

This table highlights the properties of a structurally similar compound, which might be useful in understanding the potential characteristics of this compound.

Chemical Reactions Analysis

N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific nucleophile used. For example, when reacted with an amine, the product is typically a substituted diamine .

Scientific Research Applications

N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide is used in a variety of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other compounds . In biology, it is used in studies involving the inhibition of mitochondrial cytochrome c oxidase, which can cause cellular copper deficiency . In medicine, it is used as an intermediate in the synthesis of pharmaceutical compounds . Additionally, it has applications in the industrial production of various chemicals .

Mechanism of Action

The mechanism of action of N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide involves its ability to inhibit mitochondrial cytochrome c oxidase by causing cellular copper deficiency . This inhibition affects the electron transport chain in mitochondria, leading to disruptions in cellular respiration and energy production .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide can be contextualized against analogous brominated amines and diamines (Table 1). Key distinctions arise in substitution patterns, chain length, and biological or synthetic applications.

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Research Findings

Synthetic Utility: The target compound’s bromoethyl groups enable nucleophilic substitution reactions, critical for constructing nitrogen-rich macrocycles like cyclam. This contrasts with non-brominated analogs (e.g., N1,N3-Bis(2-aminoethyl)propane-1,3-diamine), which require additional steps for functionalization .

Biological Relevance: Unlike anti-HIV polyamine derivatives (e.g., cyclen- or cyclam-linked compounds in ), the target compound lacks quinoline or pyridine groups, limiting direct therapeutic use. However, its role as a synthetic precursor aligns with bioactive macrocycle production .

Crystal structure analyses (e.g., ) highlight that bromine positioning influences conformational stability, with gauche-anti configurations favoring specific intermolecular interactions .

Industrial and Safety Profiles :

- Similar brominated amines () are classified as irritants, suggesting stringent handling protocols for the target compound. Its use in pharmaceutical synthesis (e.g., Amifostine production) necessitates high purity to avoid impurity-related side effects .

Biological Activity

N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide is a chemical compound that has garnered attention for its biological activity, particularly in the context of mitochondrial function and copper metabolism. This compound is a derivative of propane-1,3-diamine and contains two bromoethyl groups, which contribute to its reactivity and biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C7H18Br4N2 |

| Molecular Weight | 449.85 g/mol |

| IUPAC Name | N,N'-bis(2-bromoethyl)propane-1,3-diamine; dihydrobromide |

| InChI | InChI=1S/C7H16Br2N2.2BrH/c8-2-6-10-4-1-5-11-7-3-9;;/h10-11H,1-7H2;2*1H |

| InChI Key | DQAYKNBJWCOAGW-UHFFFAOYSA-N |

The synthesis typically involves the reaction of 1,3-propanediamine with bromoethane under controlled conditions.

This compound exhibits significant biological activity primarily through its inhibition of mitochondrial cytochrome c oxidase. This inhibition leads to a state of cellular copper deficiency, which can disrupt normal cellular respiration and energy production processes . The compound's ability to chelate copper ions is crucial for its mechanism, as copper is a vital cofactor for cytochrome c oxidase.

Inhibition Studies

Research indicates that this compound effectively inhibits cytochrome c oxidase in various cell lines, including human promyelocytic leukemia cells (HL-60). The resulting copper deficiency can lead to apoptosis and other forms of cell death, making it a potential candidate for therapeutic applications in cancer treatment .

Study 1: Cytochrome c Oxidase Inhibition

In a controlled laboratory setting, this compound was tested for its effects on mitochondrial function. The study demonstrated that treatment with this compound resulted in a marked decrease in mitochondrial respiration rates due to the inhibition of cytochrome c oxidase. This effect was dose-dependent and correlated with increased markers of oxidative stress within the cells .

Study 2: Copper Chelation and Cellular Impact

Another significant study explored the chelation properties of this compound. It was found that the compound effectively reduced intracellular copper levels, leading to impaired enzyme function and increased susceptibility to oxidative damage. This study highlighted the potential use of the compound in targeting diseases associated with copper dysregulation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Molecular Weight | Mechanism |

|---|---|---|

| N,N'-Bis(2-aminoethyl)-1,3-propanediamine | 160.26 g/mol | Copper chelation; mitochondrial effects |

| 2,2-Bis(bromomethyl)-1,3-propanediol | 292.99 g/mol | Alkylating agent; less specific activity |

| N,N'-Bis(3-aminopropyl)propane-1,3-diamine | 174.26 g/mol | Potentially similar biological effects |

This table illustrates how this compound stands out due to its specific inhibitory action on cytochrome c oxidase compared to other similar compounds.

Q & A

How can researchers optimize synthetic routes for N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide while minimizing side reactions?

Methodological Answer:

Synthetic optimization requires a factorial design approach to systematically evaluate variables such as reaction temperature, solvent polarity, and stoichiometric ratios of reagents. For bromoethylation reactions, maintaining anhydrous conditions and controlled pH (e.g., using HBr as both catalyst and bromide source) can suppress hydrolysis of intermediates. Kinetic studies using HPLC or NMR to monitor intermediate formation (e.g., aziridinium ions) are critical for identifying rate-limiting steps . Advanced purification techniques, such as recrystallization in ethanol-HBr mixtures, can improve yield and purity, as demonstrated in analogous brominated diamine syntheses .

What analytical techniques are most robust for characterizing structural purity and bromide counterion stability in this compound?

Methodological Answer:

Combine single-crystal X-ray diffraction (SCXRD) for absolute configuration validation with solid-state NMR (<sup>13</sup>C and <sup>15</sup>N CP/MAS) to assess crystallinity and counterion interactions. SCXRD parameters (e.g., space group P21/c, β = 113.7°) from related brominated diamine structures provide benchmarks for comparative analysis . Thermogravimetric analysis (TGA) under nitrogen can detect HBr loss above 150°C, indicating counterion instability. Mass spectrometry (ESI-MS) in negative ion mode confirms the dihydrobromide stoichiometry .

How can conflicting reactivity data in alkylation studies involving this compound be resolved?

Methodological Answer:

Contradictions often arise from solvent-dependent nucleophilic competition (e.g., bromide vs. amine groups). A stepwise mechanistic study using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) can model transition states for alkylation pathways. Experimental validation via <sup>1</sup>H NMR kinetics in deuterated DMF or DMSO can quantify competing reactions. For example, steric effects at the propane-1,3-diamine backbone may favor intramolecular cyclization over intermolecular alkylation, as seen in analogous bromoethylamines .

What strategies improve reproducibility in crosslinking experiments using this compound as a bifunctional alkylating agent?

Methodological Answer:

Standardize reaction matrices using design of experiments (DoE) to account for variables like buffer ionic strength (e.g., phosphate vs. Tris-HCl) and nucleophile accessibility. Pre-activation of the compound with mild bases (e.g., NaHCO3) can enhance electrophilicity while minimizing hydrolysis. Analytical ultracentrifugation (AUC) or size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) quantifies crosslinking efficiency and polymer dispersity . Reference control experiments with mono-bromoethyl analogs to isolate dihydrobromide-specific effects .

How does the compound’s conformational flexibility influence its reactivity in supramolecular assembly applications?

Methodological Answer:

Variable-temperature NMR (VT-NMR) in CDCl3 or D2O can probe rotational barriers around the central propane-1,3-diamine axis. Molecular dynamics (MD) simulations (e.g., AMBER force field) predict preferred conformers in aqueous vs. nonpolar environments. Crystallographic data (e.g., Z = 4, monoclinic symmetry) from related brominated Schiff bases suggest that steric hindrance from bromoethyl groups restricts rotational freedom, favoring linear polymerization over branched networks .

What computational frameworks best predict the compound’s toxicity profile in biomedical research contexts?

Methodological Answer:

Employ QSAR models (Quantitative Structure-Activity Relationships) parameterized with alkylating agent datasets (e.g., LC50 values from NCI-60 screens). ADMET predictors (e.g., SwissADME) can estimate blood-brain barrier penetration and metabolic stability based on logP (calculated ~1.2) and H-bond donor counts. Validate predictions with in vitro cytotoxicity assays (e.g., HepG2 cells) using LC-MS/MS to quantify DNA adduct formation .

How can researchers address discrepancies in reported solubility data across different solvent systems?

Methodological Answer:

Systematic solubility studies using the shake-flask method under controlled humidity (to prevent HBr deliquescence) are essential. Phase diagrams for ethanol/water and DMSO/hexane mixtures can identify co-solvent systems that maximize solubility. Hansen solubility parameters (δD, δP, δH) predict compatibility—high δP solvents like DMF align with the compound’s polarizability. Conflicting data often stem from unaccounted hydrate formation, detectable via Karl Fischer titration .

What advanced separation techniques are effective for isolating stereoisomers or polymeric byproducts?

Methodological Answer:

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers, while preparative SEC (Toyopearl HW-55F) separates oligomers. For metal-catalyzed byproducts, chelation-assisted chromatography (e.g., EDTA-modified silica) improves resolution. Hyphenated techniques like LC-ICP-MS (inductively coupled plasma) detect trace bromine in fractions, ensuring dihydrobromide integrity .

How should researchers design degradation studies to assess environmental persistence of this compound?

Methodological Answer:

Simulate aqueous hydrolysis under varying pH (3–10) and UV exposure (254 nm) while monitoring HBr release via ion chromatography. QTOF-MS identifies degradation products (e.g., aziridine derivatives). Use OECD 301B ready biodegradability tests with activated sludge inoculum to model wastewater treatment efficacy. Comparative studies with non-brominated analogs isolate bromide’s role in photolytic stability .

What interdisciplinary approaches enhance mechanistic understanding of its role in polymer electrolyte membranes?

Methodological Answer:

Combine electrochemical impedance spectroscopy (EIS) with neutron reflectometry to correlate bromide ion mobility with membrane hydration. MD simulations parameterized with experimental diffusion coefficients (from pulsed-field gradient NMR) reveal nanoscale ion channels. Crosslink density, measured by swelling ratios in D2O, correlates with proton conductivity—critical for fuel cell applications. Reference analogous quaternary ammonium polymers to benchmark performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.